10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
Description
Properties
IUPAC Name |
10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17-9-14-29(24(32)33)15-16-30(25(34)35)19(23(29)18(17)2)7-8-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,30)6/h7,17-18,20-23,31H,8-16H2,1-6H3,(H,32,33)(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUYFGQEMPENCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a fused tetracyclic scaffold with two carboxylic acid groups at positions 4a and 6a, a hydroxyl group at position 10, and six methyl substituents. Its stereochemistry, denoted by the (4aS,6aS,6bR,12aR) configuration, necessitates precise control during synthesis to avoid epimerization or racemization. The presence of both hydrophilic (carboxylic acids, hydroxyl) and hydrophobic (methyl groups) moieties further complicates purification.
Synthetic Approaches
Semi-Synthesis from Triterpenoid Precursors
Many polycyclic diterpenoids and triterpenoids share structural similarities with the target compound. Betulinic acid, for instance, has been investigated as a precursor due to its hydroxylated pentacyclic structure. Oxidative cleavage of betulinic acid’s C-28 methyl group using potassium permanganate under acidic conditions yields a dicarboxylic acid derivative, though this method requires subsequent methylation and stereochemical adjustments.
Total Synthesis via Cyclization
A more controlled route involves constructing the picene backbone through Diels-Alder cyclization. For example, reacting a substituted cyclohexenone with a diene under Lewis acid catalysis (e.g., AlCl₃) generates the central bicyclic intermediate. Subsequent Friedel-Crafts alkylation introduces methyl groups at positions 1, 6b, 9, and 12a.
Reaction Optimization
Temperature and Catalyst Screening
High-temperature reactions (200–300°C) are critical for overcoming kinetic barriers in cyclization steps. In a patented method for tetrahydropyran-4-carboxylic acid synthesis, Al₂O₃ catalyzes ring-opening and esterification at 230°C, achieving 60% selectivity. Similar conditions may apply to the picene system, though prolonged heating risks decarboxylation.
Purification Techniques
Fractional Distillation
Crude reaction mixtures often contain unreacted monomers and dimers. A two-stage distillation process isolates the target compound:
- First Pass : Remove monomers (<200°C) using a fractional column.
- Second Pass : Separate dimers via wiped-film evaporators at 290°C.
Table 1: Distillation Parameters and Outcomes
| Step | Temperature (°C) | Pressure (bar) | Purity (%) | Yield (%) |
|---|---|---|---|---|
| 1 | 200 | 0.5 | 75 | 90 |
| 2 | 290 | 0.1 | 95 | 53 |
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound with a retention time of 12.7 minutes and ≥98% purity.
Chemical Reactions Analysis
Types of Reactions
Quinovic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activities .
Common Reagents and Conditions
Oxidation: Quinovic acid can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions include quinovic acid derivatives with enhanced biological activities, such as increased anticancer or anti-inflammatory properties .
Scientific Research Applications
Quinovic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in cell signaling pathways and apoptosis.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Quinovic acid exerts its effects through multiple mechanisms:
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases 3 and 8 and upregulating death receptor 5 (DR5) mRNA and protein levels.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory enzymes.
Antiviral Activity: Quinovic acid glycosides exhibit antiviral properties by interfering with viral replication.
Comparison with Similar Compounds
Structural and Functional Differences
Carboxylic Acid Groups: The target compound uniquely features two carboxylic acids (4a,6a), whereas analogs like ARJUNIC ACID and barbinervic acid have only one .
Methylation Patterns :
- The heptamethyl variant (C₃₀H₄₈O₃) has an additional methyl group compared to the target compound, reducing solubility .
Hydroxyl and Ester Modifications :
- Acetylation (e.g., acetyl aleuritolic acid) or esterification (e.g., p-coumaroyl derivative) enhances lipophilicity, impacting membrane permeability .
- Hydroxymethyl groups (barbinervic acid, 3β-Myrianthic acid) introduce steric bulk and hydrogen-bonding capacity .
Biological Activity: ARJUNIC ACID’s trihydroxy structure correlates with anti-HIV activity, while barbinervic acid’s hydroxymethyl group is critical for Hedgehog pathway inhibition .
Biological Activity
10-Hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid is a complex organic compound belonging to the class of sesquiterpenoids. This compound has garnered attention due to its potential biological activities and therapeutic applications.
- Molecular Formula : C29H46O3
- Molecular Weight : 442.70 g/mol
- Topological Polar Surface Area (TPSA) : 57.50 Ų
- XlogP : 7.20
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects:
Anticancer Activity
Studies suggest that derivatives of similar compounds exhibit significant anticancer properties. For instance:
- Mechanisms : Inhibition of cell proliferation and induction of apoptosis have been observed in various cancer cell lines. The action targets include pathways involving NF-kB and PI3K/AKT signaling .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects. It has been suggested that modifications to its structure can enhance its ability to modulate inflammatory responses.
Neuroprotective Effects
Preliminary studies indicate potential neuroprotective properties. Compounds with similar structures have shown efficacy in models of neurodegenerative diseases by reducing oxidative stress and modulating neuroinflammatory pathways.
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of the compound is critical for understanding its therapeutic potential:
- Absorption : High lipophilicity (XlogP = 7.20) suggests good membrane permeability.
- Distribution : Predicted to distribute widely in tissues due to its lipophilic nature.
- Metabolism : Potential substrates for cytochrome P450 enzymes have been identified.
ADMET predictions indicate interactions with various biological targets:
| Target | Probability (%) |
|---|---|
| NF-kappa-B p105 subunit | 94.09 |
| DNA lyase | 90.84 |
| Cyclooxygenase-1 | 88.37 |
| Mineralocorticoid receptor | 81.36 |
Case Studies and Research Findings
- Cancer Research : A study highlighted the effectiveness of modified derivatives in inhibiting tumor growth in vitro and in vivo models . These derivatives were shown to enhance apoptosis in cancer cells while demonstrating low cytotoxicity towards normal cells.
- Inflammation Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), compounds similar to this structure exhibited significant reductions in swelling and inflammatory markers .
- Neurodegenerative Disease Models : Research indicated that certain derivatives could protect neuronal cells from oxidative damage induced by neurotoxins .
Q & A
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., Hedgehog signaling)?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., Smoothened receptor). Validate predictions via molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability over 100 ns trajectories .
- Contradiction Analysis : If experimental IC50 values conflict with docking scores, re-evaluate protonation states of carboxylic acid groups or solvation effects .
Q. What strategies resolve contradictions in reported bioactivity (e.g., antitumor vs. anti-inflammatory effects)?
- Experimental Design : Use isogenic cell lines to isolate pathway-specific effects. For example, compare NF-κB and Gli1 reporter assays to distinguish anti-inflammatory vs. Hedgehog-inhibitory activity .
- Data Normalization : Normalize dose-response curves to positive controls (e.g., cyclopamine for Hedgehog inhibition) and account for cell viability via MTT assays .
Q. How can stereochemical complexity impact synthetic modification for structure-activity relationship (SAR) studies?
- Methodology : Prioritize regioselective protection of hydroxyl and carboxylic acid groups using tert-butyldimethylsilyl (TBDMS) or benzyl esters. Monitor reactions via in-situ FTIR to avoid epimerization .
- Challenges : If unexpected stereoisomers form during synthesis, use chiral HPLC (Chiralpak IA column) for separation and assign configurations via NOESY .
Q. What in vivo models are appropriate for pharmacokinetic profiling of this compound?
- Methodology : Administer via intravenous (IV) and oral routes in rodents, with serial blood sampling for LC-MS/MS quantification. Calculate bioavailability (F%) and correlate with ADMET predictions (e.g., SwissADME) for intestinal permeability and CYP450 metabolism .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to assess toxicity thresholds .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
